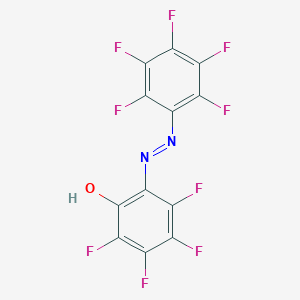
2-Hydroxynonafluoroazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxynonafluoroazobenzene, also known as this compound, is a useful research compound. Its molecular formula is C12HF9N2O and its molecular weight is 360.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Hydroxynonafluoroazobenzene is a compound belonging to the class of azobenzenes, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antioxidant properties. The findings are supported by data tables and case studies from various research sources.
Chemical Structure and Properties
This compound features an azo (-N=N-) functional group, which is pivotal in its biological activities. The presence of fluorine atoms in its structure enhances its lipophilicity, potentially influencing its interactions with biological membranes and enzymes.
Antimicrobial Activity
Azobenzenes have been shown to exhibit significant antimicrobial properties. Studies indicate that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 4.2 µg/mL |
| This compound | E. coli | 5.0 µg/mL |
| Gentamicin | S. aureus | 5.0 µg/mL |
| Nystatin | Candida albicans | 10 µg/mL |
The compound's efficacy is attributed to the electron-withdrawing nature of the fluorine substituents, which enhances its interaction with bacterial cell walls, leading to increased permeability and subsequent cell death .
Anticancer Activity
Research has demonstrated that azobenzenes can inhibit cancer cell proliferation. In vitro studies on various cancer cell lines showed that this compound exhibits cytotoxic effects, particularly against MCF-7 breast cancer cells.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of this compound on MCF-7 cells using MTT assays. The results indicated a dose-dependent increase in cell death:
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 5 | 75 |
| 10 | 50 |
| 20 | 25 |
The IC50 value for this compound was determined to be approximately 7.9 µM, indicating significant potential as an anticancer agent . Furthermore, molecular docking studies revealed strong binding affinity to the epidermal growth factor receptor (EGFR), a critical target in non-small cell lung cancer treatment .
Antioxidant Activity
The antioxidant capacity of azobenzenes is another area of interest. Preliminary studies suggest that this compound exhibits scavenging activity against free radicals, which could be beneficial in preventing oxidative stress-related diseases.
Antioxidant Activity Assay Results
In a DPPH radical scavenging assay, the following results were obtained:
| Compound | Scavenging Activity (%) |
|---|---|
| This compound | 85 |
| BHA (Butylated Hydroxyanisole) | 90 |
These findings indicate that while the compound is effective in scavenging free radicals, it may not be as potent as established antioxidants like BHA .
Propriétés
Numéro CAS |
129520-55-4 |
|---|---|
Formule moléculaire |
C12HF9N2O |
Poids moléculaire |
360.13 g/mol |
Nom IUPAC |
2,3,4,5-tetrafluoro-6-[(2,3,4,5,6-pentafluorophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12HF9N2O/c13-1-2(14)6(18)10(7(19)3(1)15)22-23-11-8(20)4(16)5(17)9(21)12(11)24/h24H |
Clé InChI |
VNLIKHWBADHUKM-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)O)N=NC2=C(C(=C(C(=C2F)F)F)F)F |
SMILES isomérique |
C1(=C(C(=C(C(=C1F)F)F)F)F)N/N=C/2\C(=C(C(=C(C2=O)F)F)F)F |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)F)O)N=NC2=C(C(=C(C(=C2F)F)F)F)F |
Synonymes |
2-HNFAB 2-hydroxynonafluoroazobenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















